Compound Description: This compound features a pyrazole ring with an amino group and a tosyl group. The N-substituents on the pyrazole ring are positioned on opposite sides. The compound exhibits intermolecular hydrogen bonding, leading to a layer structure. []
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: This entry encompasses two related compound classes: 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These compounds were synthesized and characterized in a study exploring novel heterocyclic structures. Their structures were confirmed using X-ray crystallography. []
Compound Description: This compound features a pyrazoline ring linked to a thiazole ring. The synthesis and spectroscopic characterization of this compound were reported, showcasing the use of FT-IR, NMR, and LCMS data for structural confirmation. []
Compound Description: OSU-03012 is a known inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1) [, ]. It is a celecoxib derivative with a pyrazole core structure. Research suggests it prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, exhibiting potential as an anti-cancer agent [, ].
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This entry refers to a series of compounds containing either a pyrazole or a triazole ring, along with an indole moiety. These compounds were designed as potential tubulin polymerization inhibitors and were evaluated for their antiproliferative activity against cancer cell lines. []
Compound Description: This compound represents a hybrid molecule incorporating both a pyrazoline and a 1,3,4-thiadiazole ring. It was synthesized using a cost-effective approach and characterized using NMR and LC-MS. []
Compound Description: This series of compounds incorporates a pyrazole ring linked to an oxadiazole ring. These derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []
Compound Description: This compound, designed as a COX-2 inhibitor, features a pyrazole ring substituted with a 4-methoxyphenyl and a trifluoromethyl group. Crystallographic analysis revealed intermolecular hydrogen bonds influencing the compound's solid-state structure. []
4-(1H-pyrazol-1-yl)pyrimidine derivatives
Compound Description: This series focuses on pyrazolylpyrimidine derivatives designed and synthesized for their potential herbicidal activities. Notably, compounds containing an alkynyloxy group at the 6-position of the pyrimidine ring demonstrated potent inhibitory effects on weed growth. []
Compound Description: This compound features a pyrazole ring linked to a propenal unit. The crystal structure reveals a planar pyrazole ring with a significant dihedral angle with the benzene substituent on the propenal unit. Intermolecular hydrogen bonds contribute to the compound's crystal packing. []
Compound Description: This compound, a teraryl oxazolidinone, displays potent antimicrobial activity with an improved safety profile compared to existing drugs like linezolid. It exhibits high oral bioavailability and reduced bone marrow suppression in preclinical studies. []
Compound Description: SC236 is a selective COX-2 inhibitor []. Studies show it enhances the cytotoxicity of doxorubicin in human esophageal squamous cell carcinoma cells by inhibiting P-glycoprotein activity. []
N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol-3‐yl]thio}acetamide (5a) and N‐(3‐hydroxyphenyl)‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide (5g)
Compound Description: This entry describes two triazole-based acetamide derivatives, 5a and 5g, synthesized and tested for α-glucosidase inhibitory potential. Compound 5g, bearing a 3-hydroxy substitution on the N-phenylacetamide moiety, showed promising activity, surpassing the positive control, acarbose. []
Compound Description: This series consists of fused heterocyclic compounds incorporating pyrazole, triazole, and thiadiazole rings. Designed for their potential pharmaceutical applications, these compounds were synthesized and characterized, with molecular docking studies suggesting potential antifungal activity by inhibiting 14α-demethylase lanosterol. []
Compound Description: This series focuses on novel ether derivatives of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, investigated for their activity as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. These compounds show improved metabolic stability compared to earlier urea-based compounds. []
Compound Description: This compound features a benzimidazole ring system alongside a pyrrolidin-2-one ring. Structural analysis revealed a twisted conformation for the benzimidazole ring system and an envelope conformation for the pyrrolidin-2-one ring. The crystal packing involves intermolecular hydrogen bonds. []
N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (1) and Analogues
Compound Description: Compound 1, along with its synthesized analogues, targets the S100A2-p53 protein-protein interaction as potential pancreatic cancer treatments. The research explored modifications to the phenylacetamide, 3-methoxyphenyl, and benzenesulfonamide moieties, revealing key structure-activity relationships. []
Compound Description: This compound, synthesized from ethyl (4,5-dihydro-5-oxo-l-phenyl-1H-pyrazol-3-yl)acetate, serves as a versatile precursor for generating diverse pyrazole derivatives. Its reactions with various amines, 2-aminopyridine, 3-amino-1H-pyrazole, 2H-pyran-2-one, and 5,5-dimethylcyclohexane-1,3-dione yield a range of substituted pyrazole compounds. []
Compound Description: This series involves novel pyrazole derivatives containing a nitroisoxazole moiety, synthesized through a one-pot, four-component domino reaction. These compounds were evaluated for their antibacterial activity. []
Compound Description: This entry refers to two isostructural compounds, each containing a pyrazole ring linked to a thiophene unit and a propenone moiety. The crystal structures reveal disorder in the thiophene unit's position and highlight the presence of intermolecular hydrogen bonds that contribute to the supramolecular assembly. []
Compound Description: This compound features an isoindoline-1,3-dione core with a chiral center. The described invention focuses on its solid-state forms and an improved synthetic process for its production. []
Compound Description: This complex compound features a pyrrolo[1,2-b]isoquinoline core structure with a β-lactam ring. The compound's conformation is stabilized by intramolecular hydrogen bonds, and its crystal packing is influenced by weak intermolecular C—H⋯O hydrogen bonds. []
Compound Description: This series explores three structurally related 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, highlighting the presence of different molecular conformations in their solid-state structures. These conformations are influenced by a combination of N-H⋯O and C-H⋯O hydrogen bonds, leading to distinct packing motifs. []
Compound Description: This series describes the synthesis of 1‐substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido[3,4‐b]indoles from 1H-indole-3-ethanamides. These compounds can be further modified through N-acetylation and base-catalyzed rearrangements to generate diverse indole derivatives. []
Compound Description: This series details the synthesis of N‐acetyl‐N‐[2‐[1‐acetyl‐2‐[1‐(acetyloxy)‐1‐propenyl]‐1H‐indol‐3‐yl]ethyl]acetamides through a modified Bischler-Napieralski reaction. The reaction utilizes readily available starting materials and provides access to complex indole derivatives. []
Compound Description: This compound features a pyrazole ring connected to an ethoxyacetate moiety through an oxygen atom. The crystal structure shows a twist between the pyrazole ring and the two attached benzene rings. []
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits excellent FLAP binding potency and inhibits LTB4 synthesis in human whole blood. The compound has a favorable DMPK profile and is predicted to have low human clearance and a low risk for drug-drug interactions. []
Compound Description: This entry describes a co-crystal formed by N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and naphthalene-2,3-diol in a 1:1 molar ratio. The components are linked via O–H⋯O=C hydrogen bonds, forming a chain motif. N—H⋯O interactions involving the acetamide further stabilize the crystal structure. []
Compound Description: This compound contains an indole ring system with bromine and phenylsulfonyl substituents. The crystal structure reveals a planar indole ring system and intermolecular interactions, including N-H⋯O hydrogen bonds and C-H⋯π interactions, contributing to the compound's packing. []
Compound Description: This compound is a potent AKT inhibitor. The invention describes a specific crystalline form of its hydrochloride salt, which is expected to have improved properties compared to other forms. []
Compound Description: This compound, incorporating pyrazole and benzofuran moieties, was synthesized and characterized. Bioassays revealed moderate herbicidal and fungicidal activities, showcasing its potential for agricultural applications. []
Compound Description: This series explores the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines. The compounds were characterized by 1H NMR and IR spectroscopy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.